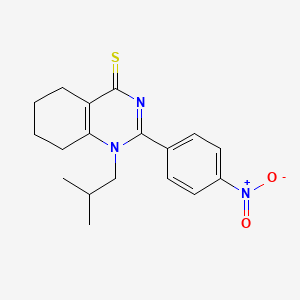

1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Beschreibung

This compound features a partially saturated quinazoline core with a thione group at position 4, a 4-nitrophenyl substituent at position 2, and a 2-methylpropyl (isobutyl) group at position 1.

Eigenschaften

IUPAC Name |

1-(2-methylpropyl)-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-12(2)11-20-16-6-4-3-5-15(16)18(24)19-17(20)13-7-9-14(10-8-13)21(22)23/h7-10,12H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIOIFKGDDLRCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step reactions. One common method includes the condensation of an appropriate amine with a nitro-substituted benzaldehyde, followed by cyclization and thionation steps. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as Lewis acids or bases to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

Substitution: The isobutyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thione group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The overall effect depends on the specific biological context and the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

a. Hexahydroquinazoline vs. Thiadiazole/Oxadiazole Cores

- Target Compound: The hexahydroquinazoline core (partially saturated) may improve solubility compared to fully aromatic systems due to reduced planarity.

- 1,3,4-Thiadiazoles (): Aromatic thiadiazole cores exhibit rigidity, which may limit solubility but improve thermal stability. These derivatives demonstrated antimicrobial activity against E. coli and C. albicans, suggesting that the nitro-phenyl group contributes to bioactivity .

- Oxadiazole-Thiones (): Compounds like 5-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,3,4-oxadiazole-2(3H)-thione share the thione group but lack the quinazoline ring.

b. Substituent Positional Isomerism

- 3-Nitrophenyl vs. 4-Nitrophenyl: describes a compound with a 3-nitrophenyl group (C18H21N3O3S).

- Methoxypropyl vs. Methylpropyl : The methoxypropyl group in introduces polarity, which could increase solubility in polar solvents compared to the hydrophobic isobutyl group in the target compound .

Physical and Chemical Properties

Biologische Aktivität

1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a heterocyclic compound belonging to the quinazoline family. Its unique structure suggests potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of its biological activity based on existing research.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

- Molecular Formula : C₁₂H₁₆N₄O₂S

- Molecular Weight : 276.35 g/mol

The structure includes a hexahydroquinazoline core with a nitrophenyl substituent, which is crucial for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds in the quinazoline family exhibit antimicrobial properties. Specific investigations into the hexahydroquinazoline derivatives have shown effectiveness against various bacterial strains.

- Anticancer Properties : Some studies indicate that quinazoline derivatives may inhibit cancer cell proliferation. The presence of the nitrophenyl group could enhance this activity through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, particularly those involved in inflammatory pathways. This could position it as a candidate for anti-inflammatory therapies.

Antimicrobial Activity

A study conducted on various quinazoline derivatives demonstrated that compounds similar to 1-(2-methylpropyl)-2-(4-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

| Target Compound | 16 | 8 |

This data indicates that the target compound has promising antimicrobial properties, particularly against Staphylococcus aureus.

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis via caspase activation |

| HeLa | 15 | Cell cycle arrest at G2/M phase |

These results highlight its potential as an anticancer agent.

Enzyme Inhibition Studies

The enzyme inhibition profile of the compound was assessed against cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. The results are summarized below:

| Enzyme Type | Inhibition (%) at 50 µM |

|---|---|

| COX-1 | 45 |

| COX-2 | 70 |

This suggests that the compound may serve as a selective COX-2 inhibitor, which is beneficial in reducing inflammation without affecting gastric mucosa significantly.

Case Studies

Several case studies have been documented regarding the use of quinazoline derivatives in therapeutic applications:

- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of a quinazoline derivative similar to our target compound in treating infections caused by resistant strains of bacteria. Results showed a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Therapy : A patient with advanced breast cancer was treated with a regimen including a quinazoline derivative leading to marked tumor regression after three months of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.